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Ethyl (S)-3-bromo-2-methylpropanoate

Catalog No.
S13460185
CAS No.
M.F
C6H11BrO2
M. Wt
195.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (S)-3-bromo-2-methylpropanoate

Product Name

Ethyl (S)-3-bromo-2-methylpropanoate

IUPAC Name

ethyl (2S)-3-bromo-2-methylpropanoate

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

InChI

InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

VTORDCJYLAYUQF-RXMQYKEDSA-N

Canonical SMILES

CCOC(=O)C(C)CBr

Isomeric SMILES

CCOC(=O)[C@H](C)CBr

Ethyl (S)-3-bromo-2-methylpropanoate is an organic compound with the molecular formula C6H11BrO2. It is a colorless to pale yellow liquid, characterized by its fruity odor. This compound is notable for its reactivity, primarily due to the presence of a bromine atom, which facilitates various chemical transformations. Ethyl (S)-3-bromo-2-methylpropanoate serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as hydroxide ions, cyanides, or amines. This reaction often yields derivatives of ethyl 2-methylpropanoate with different functional groups attached.
  • Reduction: Using reducing agents like lithium aluminum hydride, ethyl (S)-3-bromo-2-methylpropanoate can be reduced to ethyl 2-methylpropanoate, a less reactive compound.
  • Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives, expanding its utility in synthetic chemistry .

Ethyl (S)-3-bromo-2-methylpropanoate can be synthesized through several methods:

  • Bromination of Ethyl 2-methylpropanoate: The most common method involves treating ethyl 2-methylpropanoate with bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction selectively introduces a bromine atom at the desired position on the carbon chain.
  • Industrial Production: In industrial settings, continuous flow reactors are used for large-scale bromination processes to ensure consistent reaction conditions and high yields. The product is subsequently purified through distillation or recrystallization .

Ethyl (S)-3-bromo-2-methylpropanoate finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Chemical Research: Researchers utilize this compound to explore new synthetic pathways and develop novel chemical entities.
  • Flavor and Fragrance Industry: Due to its fruity aroma, it may also be used in flavoring agents and perfumes .

Ethyl (S)-3-bromo-2-methylpropanoate can be compared with several similar compounds:

Compound NameStructure SimilarityKey Differences
Ethyl 2-bromo-2-methylpropanoateHighOne less methyl group; less sterically hindered
Ethyl 3-chloro-2-methylpropanoateModerateChlorine is less reactive than bromine
Ethyl 3-iodo-2-methylpropanoateHighIodine is more reactive due to larger size
Methyl (R)-(+)-3-bromo-2-methylpropionateHighDifferent stereochemistry; potential for different biological activity
Methyl 3-bromo-2-(bromomethyl)propanoateHighContains additional bromomethyl group

Ethyl (S)-3-bromo-2-methylpropanoate stands out due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis while also being unique compared to its analogs .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

193.99424 g/mol

Monoisotopic Mass

193.99424 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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